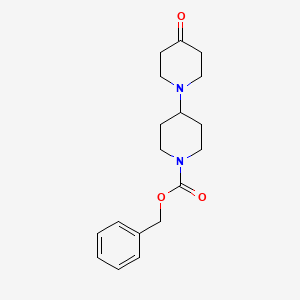
BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE
概要
説明
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C18H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a bipiperidine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate typically involves the reaction of 4,4’-bipiperidine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .
科学的研究の応用
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: A related compound with a single piperidine ring.
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: A derivative with a triethylsilyl group.
Uniqueness
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
特性
CAS番号 |
880462-12-4 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
InChIキー |
NXKIYKXWPWOYAD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCC(=O)CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














